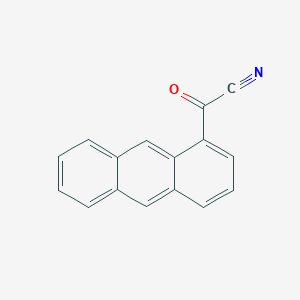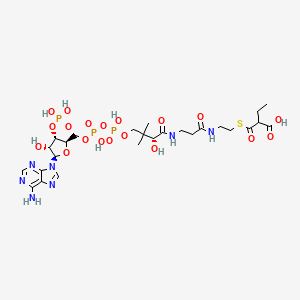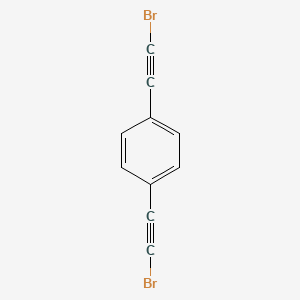
Gum karaya
Vue d'ensemble
Description
Gum karaya, also known as gum sterculia or Indian gum tragacanth, is a vegetable gum produced as an exudate by trees of the genus Sterculia . It is an acid polysaccharide composed of the sugars galactose, rhamnose, and galacturonic acid . It is used as a thickener and emulsifier in foods, as a laxative, and as a denture adhesive .
Synthesis Analysis
Stable silver nanoparticles have been synthesized using this compound acting as both reducing and stabilizing agent without using any synthetic reagent . The reaction is performed using water, which is an environmentally safe solvent . Karaya gum polysaccharide hydrogels have also been synthesized using free radical mechanism .Molecular Structure Analysis
Karaya gum is a complex, partially acetylated polysaccharide with a high molecular weight . It contains about 8% acetyl groups, with an acid number of 13.4–22.7, depending on the Karaya source and its age . It also contains about 40% uronic acids residues .Chemical Reactions Analysis
This compound has been used in the synthesis of silver nanoparticles . The influence of different parameters such as time, change of concentration of silver nitrate and concentration of this compound on the formation of silver nanoparticles has been studied .Physical and Chemical Properties Analysis
This compound has a moisture content of 17.47 ± 0.44 (% wb), bulk density: 0.79 ± 0.02 (g/cm3), true density: 1.50 ± 0.17 (g/cm3), tap density: 0.90 ± 0.04 (g/cm3), bulkiness: 1.26 ± 0.03 (cm3/g), porosity: 46.76 ± 6.12 (%) . It is soluble in hot and cold water but insoluble in acetone, chloroform and ethanol .Applications De Recherche Scientifique
Industrial and Ethnobotanical Uses
Gum karaya, derived from the Sterculia urens tree, holds significant value in various industries such as pharma, healthcare, food, cosmetics, waste management, paper-textile, composite fiber, and leather industries. Its natural availability, cost-effectiveness, and physicochemical properties make it a preferable choice over synthetic polymers. Traditionally, tribal communities have used it for treating ailments like oligospermia, leucorrhoea, constipation, throat infection, and wound healing (Dhiman, Singh, & Sharma, 2019).
Modification and Applications in Industry
This compound's modification, especially through grafting, enhances its applications in drug delivery, wastewater treatment, and the food industry. Various modification methods such as free radical, microwave-assisted grafting, radiation-assisted, and enzyme-assisted methods have been explored for this purpose. The modified gum finds extensive use in removing heavy metals, dyes, and in other biological activities (Raj, Lee, Shim, & Lee, 2021).
Medicinal and Pharmacological Properties
Sterculia urens (this compound) is acknowledged for its medicinal properties. It is used as a laxative, mucolytic, sedative, and styptic agent, particularly useful for conditions like nosebleed, cough, throat irritation, and ulcers in the intestinal and urinary tracts. Its non-digestible and non-absorbable nature in humans makes it a safe dietary supplement (Akbar, 2020).
Emulsifying and Rheological Properties
This compound's rheological properties and emulsifying activities make it valuable in aqueous systems and oil-in-water emulsions, especially in cosmetics and pharmaceuticals. Studies have shown that heat treatment and microwave modification can significantly enhance these properties, improving its functional applications in various industries (Shekarforoush et al., 2016).
Nutritional Composition
The amino acid and fatty acid profiles of this compound are significant from a nutritional standpoint. It contains various amino acids and fatty acids, which contribute to its nutritional value and potential use in food products (Vinod, Sashidhar, Sarma, & Raju, 2010).
Mécanisme D'action
Mode of Action
Gum Karaya is known for its extensive swelling capacity in water . When it comes into contact with fluid, it swells and increases the volume of the gut contents . This property makes it an ideal choice for applications in several foods and pharmaceuticals .
Biochemical Pathways
Its primary function as a bulk-forming laxative suggests that it may influence the digestive system’s functioning . By increasing the volume of the gut contents, it can stimulate bowel movements and alleviate constipation .
Pharmacokinetics
As a natural gum, it is non-digestible and forms a high viscosity solution in water . This suggests that it may primarily remain in the gastrointestinal tract following ingestion, exerting its effects locally rather than being absorbed into the systemic circulation.
Result of Action
The primary result of this compound’s action is its laxative effect. By absorbing water and swelling in the gut, it increases stool volume, softens the feces, and promotes regular bowel movements . This can be particularly beneficial for individuals suffering from constipation.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its swelling capacity and viscosity may be affected by the presence of other substances in the gut, such as dietary fibers or medications. Additionally, factors like pH and temperature could potentially impact its physical properties and, consequently, its efficacy .
Orientations Futures
The production of gum karaya has declined in Asian countries like India, due to reduction in the resource base as a result of over-exploitation . To meet the future demand, there is a need to increase the resource base and propagate sustainable methods of this compound production . There exists further scope for exploring unexplored areas in drug delivery, drug microencapsulation, bioremediation and nanotechnology applications .
Propriétés
IUPAC Name |
ethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6/c4*1-2/h4*1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOXYQYMMWGNSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC.CC.CC.CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
ONE OF THE LEAST SOLUBLE OF THE GUMS, ABSORBS WATER TO FORM VISCOUS SOLUTIONS @ LOW CONCN | |
| Details | Furia, T.E. (ed.). CRC Handbook of Food Additives. 2nd ed. Cleveland: The Chemical Rubber Co., 1972., p. 332 | |
| Record name | STERCULIA GUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
...WATER & ELECTROLYTES MAY BE RETAINED IN INTESTINAL LUMEN BY HYDROPHILIC OR OSMOTIC PROPERTIES OF DRUG OR ITS METABOLITES, WITH INTESTINAL TRANSIT BEING INCR INDIRECTLY DUE TO INCR INTESTINAL BULK. /BULK-FORMING LAXATIVES/ | |
| Details | Gilman, A. G., L. S. Goodman, and A. Gilman. (eds.). Goodman and Gilman's The Pharmacological Basis of Therapeutics. 6th ed. New York: Macmillan Publishing Co., Inc. 1980., p. 1002 | |
| Record name | STERCULIA GUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
...IMPURITIES RANGE FROM 0.1-3.0% OF BARK & FOREIGN ORG MATTER. | |
| Details | Furia, T.E. (ed.). CRC Handbook of Food Additives. 2nd ed. Cleveland: The Chemical Rubber Co., 1972., p. 314 | |
| Record name | STERCULIA GUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Finely ground white powder, COLORS RANGE FROM WHITE TO TAN, THE LIGHTEST BEING THE BEST GRADES, Color varies from white to dark brown or black | |
CAS No. |
39386-78-2, 9000-36-6 | |
| Record name | Tamarind seed gum | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Karaya gum | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tamarind seed gum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Karaya gum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STERCULIA GUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Gum Karaya?
A1: this compound, also known as Gum Sterculia, is a complex, partially acetylated polysaccharide obtained as a calcium and magnesium salt. It is a natural exudate derived from trees of the genus Sterculia, primarily Sterculia urens. []
Q2: What is the chemical composition of this compound?
A2: this compound is composed of galacturonic acid, β-D-galactose, glucuronic acid, L-rhamnose, and other residues. [, ] It also contains a small amount of protein (up to 1%), with aspartic acid being the major amino acid. []
Q3: Does the ingestion of this compound lead to detectable levels of rhamnose in human urine?
A3: No. Studies on human volunteers ingesting large amounts of this compound (10g for 15 days) showed no detectable levels of rhamnose in their urine. This confirms that this compound is neither digested nor absorbed significantly in the human body. []
Q4: What are the key structural features influencing this compound's properties?
A4: The high molecular weight, the presence of acetyl groups (10-14%), and the uronic acid content contribute to this compound's strong swelling properties and high viscosity in aqueous solutions. [, ]
Q5: How does this compound behave in aqueous solutions?
A5: this compound is not readily soluble in water but absorbs it and swells significantly, up to 60-100 times its original volume. This property makes it a useful bulk laxative. [, ] It exhibits Non-Newtonian, Pseudo-plastic behavior in aqueous dispersions, meaning its viscosity decreases under shear stress. []
Q6: How does heat treatment affect the properties of this compound?
A6: Heating this compound at 120°C for 2 hours can modify its structure, resulting in lower viscosity while maintaining comparable swelling capacity. [] Microwave treatment can also reduce viscosity and particle size, leading to improved emulsifying activity and finer emulsion droplets. []
Q7: Can this compound be chemically modified to alter its properties?
A7: Yes, this compound can be chemically modified. For instance, deacetylation using alkali treatment can be performed, and further derivatization with dodecenylsuccinic anhydride (DDSA) can introduce antibacterial properties. []
Q8: What are the main applications of this compound?
A8: this compound is utilized in various industries, including:
- Food Industry: Thickening and stabilizing agent in ice cream, salad dressings, and other food products. []
- Pharmaceutical Industry: Bulk laxative, denture adhesive, tablet disintegrant, and controlled-release drug delivery systems. [, , , , , , ]
- Other Industries: Binder in cosmetics, hairsprays, lotions, and textile printing. [, ]
Q9: How does this compound function as a tablet disintegrant?
A9: When used as a tablet disintegrant, this compound's ability to absorb water and swell rapidly helps break down the tablet into smaller particles, facilitating faster drug dissolution. [, ] Studies have shown its effectiveness compared to synthetic superdisintegrants. [, , , ]
Q10: Can this compound be used for sustained drug delivery?
A10: Yes, this compound has been explored as a matrix former in sustained-release drug delivery systems. Its ability to swell and form a gel layer helps control the release rate of drugs. [, , , , , ]
Q11: What are the advantages of using this compound in drug delivery systems?
A11: this compound offers several advantages as a pharmaceutical excipient, including:
- Biocompatibility: It is non-toxic, biocompatible, and biodegradable. [, , ]
- Mucoadhesion: It can adhere to mucosal surfaces, making it suitable for buccal and gastroretentive drug delivery. [, , ]
- Controlled release: It can modify drug release profiles for sustained delivery. [, , ]
- Cost-effectiveness: It is a readily available and affordable natural polymer. []
Q12: What is the current conservation status of Sterculia urens, the primary source of this compound?
A13: Due to overexploitation and unsustainable harvesting practices, Sterculia urens is now considered an endangered species in some parts of India. []
Q13: Are there any sustainable alternatives to this compound?
A14: Research is ongoing to explore alternative gums with similar properties to this compound. Some promising candidates include gum kondagogu (Cochlospermum gossypium) and gum from Sterculia quinqueloba. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B3069517.png)
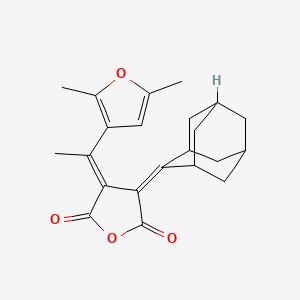
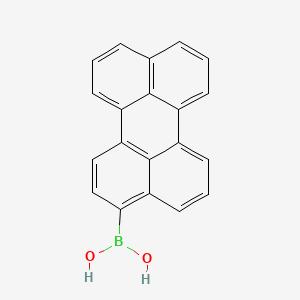

![3-Vinylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3069540.png)
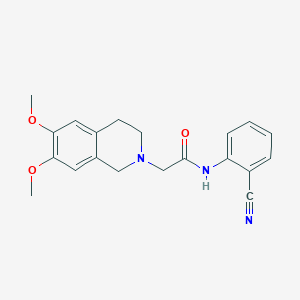

![2'-Amino-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3069554.png)
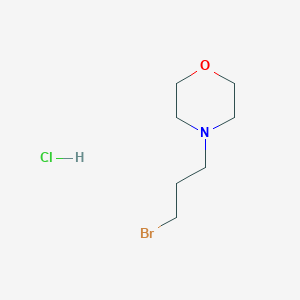
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)](/img/structure/B3069570.png)
